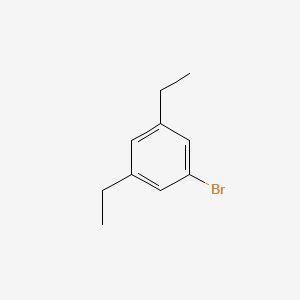

1-Bromo-3,5-diethylbenzene

Overview

Description

1-Bromo-3,5-diethylbenzene is a brominated aromatic compound with two ethyl groups attached to the benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the synthesis, molecular structure, and chemical properties of related brominated benzene derivatives. These studies can help infer potential characteristics and behaviors of this compound.

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective bromocyclization, indicating that bromination can be a selective process depending on the substrate and reaction conditions . Another study describes the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, which was achieved through direct alkylation, suggesting that similar methods could potentially be applied to synthesize this compound . Additionally, the preparation of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine via diazotization and bromination provides an example of a multi-step synthesis involving bromination .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and physical properties. X-ray diffraction studies have been used to determine the crystal structures of various solvates of brominated benzenes, revealing different conformations and packing motifs influenced by the crystalline environment . Such structural analyses are essential for predicting the behavior of this compound in the solid state.

Chemical Reactions Analysis

Brominated benzene derivatives are versatile in chemical reactions. The products from the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones can undergo further transformations, such as palladium-catalyzed cross-coupling reactions, indicating that this compound may also be amenable to similar reactions . The study on the photodissociation of bromobenzene and its derivatives provides insights into the potential energy curves and reaction coordinates that could be relevant for understanding the photochemical behavior of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The study of crystal structures of bromo- and bromomethyl-substituted benzenes highlights the importance of interactions such as C–H···Br, C–Br···Br, and C–Br···π in determining the packing and stability of these compounds in the solid state . These interactions could also play a role in the properties of this compound. Additionally, the synthesis of 1-bromo-2,4-dinitrobenzene and its high yield and purity indicate that brominated benzenes can be synthesized with high selectivity and efficiency, which may be relevant for the production of this compound .

Scientific Research Applications

Molecular Scaffold Applications

Preparation of Molecular Receptors

A study reports the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives (where halo includes bromo), highlighting its utility as a versatile molecular scaffold for creating various molecular receptors. This process illustrates the importance of such brominated compounds in developing receptors with potential applications in chemical sensing and molecular recognition K. Wallace, R. Hanes, E. Anslyn, J. Morey, K. Kilway, J. Siegel, 2005.

Organic Synthesis and Material Science

Phthalocyanine Derivatives Synthesis

Another application involves the preparation of phthalocyanines with eight benzylchalcogeno substituents. The process starts from derivatives like 5,6-dibromo-4,7-diethylbenzo[1,2,3]trichalcogenoles, which are first prepared from tetrabromo-1,4-diethylbenzene. These compounds are pivotal in constructing phthalocyanine derivatives with sulfur or selenium functional groups, demonstrating the role of brominated benzene derivatives in synthesizing materials with potential applications in electronics and photonics Takeshi Kimura, Akinori Yomogita, T. Matsutani, Takahiro Suzuki, I. Tanaka, Y. Kawai, Y. Takaguchi, T. Wakahara, T. Akasaka, 2004.

Safety and Hazards

1-Bromo-3,5-diethylbenzene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3,5-diethylbenzene is aromatic compounds . It acts as an electrophile in Friedel-Crafts alkylation reactions .

Mode of Action

This compound interacts with its targets through substitution reactions . In the presence of a Lewis acid catalyst, it undergoes substitution reactions with aromatic compounds . The mechanism of action involves the formation of a carbocation intermediate, which then reacts with the aromatic compound to form a new carbon-carbon bond .

Biochemical Pathways

The affected pathway is the Friedel-Crafts alkylation reaction . This process allows for the introduction of the this compound moiety into the target molecule, enabling the synthesis of complex organic compounds for further study and analysis .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds for further study and analysis . Its role in these reactions contributes to the development of new materials and other organic compounds of interest in development applications .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a Lewis acid catalyst The stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other substances in the reaction environment

properties

IUPAC Name |

1-bromo-3,5-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZCXWCBZPSQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474762 | |

| Record name | 1-bromo-3,5-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90267-03-1 | |

| Record name | 1-bromo-3,5-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diethyl-1-bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

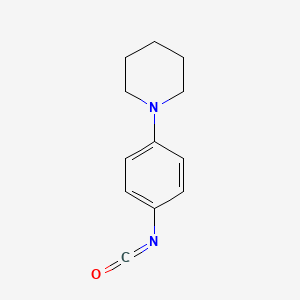

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.